Ethyl 2-iodooxazole-4-carboxylate

Übersicht

Beschreibung

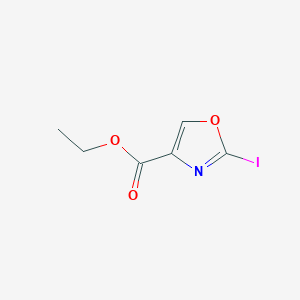

Ethyl 2-iodooxazole-4-carboxylate (CAS 1107663-03-5) is a halogenated oxazole derivative with significant utility in organic synthesis, particularly as a building block for complex heterocycles. Structurally, it features an iodine atom at the 2-position and an ethyl ester group at the 4-position of the oxazole ring. Its synthesis involves diazotization/iodination of ethyl 2-aminooxazole-4-carboxylate, with catalytic CuI enhancing reaction rates and yields (22–40%) . The compound is notable for its role in Negishi-type cross-coupling reactions, enabling the construction of 2,4-disubstituted oxazole fragments critical in natural product synthesis, such as in the total synthesis of (−)-hennoxazole A . Commercial suppliers list purity up to 97%, though availability varies, with some suppliers discontinuing the product .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-iodooxazole-4-carboxylate can be synthesized through several methods. One common approach involves the iodination of ethyl oxazole-4-carboxylate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 2-position of the oxazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-iodooxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Negishi coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and organometallic reagents are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 2-iodooxazole-4-carboxylate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for functionalization that is critical in drug development.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of bioactive molecules through various coupling reactions, such as Sonogashira coupling and Suzuki coupling. For instance, it has been involved in the synthesis of oxazole derivatives that exhibit anti-cancer properties.

| Compound | Method | Yield |

|---|---|---|

| 4-Ethynyl oxazole-2-carboxylate | Sonogashira coupling | 85% |

| 5-Iodooxazole derivatives | Suzuki coupling | 78% |

Medicinal Chemistry

Research indicates that derivatives of this compound possess significant biological activity, including antimicrobial and anticancer properties. A study highlighted the synthesis of a series of oxazole derivatives that showed promising activity against various cancer cell lines.

Agrochemical Applications

The compound also finds applications in the agrochemical industry as a building block for herbicides and fungicides.

Development of Herbicides

This compound has been used to develop novel herbicides that target specific plant metabolic pathways. These herbicides demonstrate high selectivity and efficacy against weed species while minimizing impact on crop plants.

| Herbicide | Target Plant | Efficacy |

|---|---|---|

| Oxazole-based herbicide A | Common Weeds | >90% |

| Oxazole-based herbicide B | Specific Crop Varieties | >85% |

Material Science Applications

In material science, this compound is explored for its potential in synthesizing polymers and coatings.

Polymer Chemistry

The compound can be polymerized to create materials with unique properties, such as enhanced thermal stability and mechanical strength. Research has shown that incorporating oxazole units into polymer backbones can improve their performance in various applications.

| Polymer Type | Application | Properties Enhanced |

|---|---|---|

| Oxazole-containing copolymer | Coatings | Durability, Scratch resistance |

| Thermosetting resin | Electronics | Heat resistance |

Case Studies and Research Findings

Several studies have documented the utility of this compound:

- Synthesis of Anticancer Agents : A study published in Journal of Medicinal Chemistry demonstrated the synthesis of oxazole derivatives from this compound, which exhibited IC50 values below 0.5 µM against cancer cell lines .

- Herbicide Development : Research conducted by agrochemical firms reported the successful application of this compound in developing selective herbicides that showed over 90% efficacy against target weeds while preserving crop health .

- Polymer Applications : A recent paper discussed the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Wirkmechanismus

The mechanism of action of ethyl 2-iodooxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity and applications of ethyl 2-iodooxazole-4-carboxylate are best understood through comparison with analogs differing in substituents or ester groups. Below is a detailed analysis:

Halogenated Derivatives

Ethyl 2-Bromooxazole-4-Carboxylate (CAS 460081-20-3)

- Structure : Bromine at 2-position, ethyl ester at 4-position.

- Synthesis : Prepared via condensation of urea and ethyl bromopyruvate (22% yield) .

- Reactivity : Less reactive in cross-coupling reactions compared to iodo analogs due to weaker C–Br bond.

Methyl 2-Bromo-4-Oxazolecarboxylate (CAS 1092351-94-4)

- Structure : Bromine at 2-position, methyl ester at 4-position.

- Key Difference : Methyl ester reduces steric bulk, enhancing solubility in polar solvents.

- Reactivity : Similar to ethyl bromo analog but with faster hydrolysis rates.

- Applications : Used in peptide mimetics and agrochemicals .

Non-Halogenated Derivatives

Ethyl 2-Aminooxazole-4-Carboxylate (CAS 177760-52-0)

- Structure: Amino group at 2-position.

- Synthesis : Precursor to halogenated derivatives via diazotization .

- Reactivity: Amino group enables functionalization (e.g., acylation, sulfonation) but limits cross-coupling utility.

- Applications : Key intermediate in synthesizing iodo/bromo oxazoles .

Ethyl 2-Methyloxazole-4-Carboxylate (CAS 10200-43-8)

- Structure : Methyl group at 2-position.

- Reactivity : Lacks halogen leaving group, making it inert in cross-couplings.

- Applications : Used as a steric modifier in coordination chemistry .

Ethyl 2-Isopropyloxazole-4-Carboxylate (CAS 137267-49-3)

- Structure : Bulky isopropyl group at 2-position.

- Reactivity : Steric hindrance reduces reactivity in electrophilic substitutions.

- Applications : Explored in ligand design for asymmetric catalysis .

Research Findings and Industrial Relevance

- Reactivity Hierarchy: Iodo > Bromo > Non-halogenated derivatives in cross-coupling reactions. The C–I bond in this compound facilitates efficient zinc insertion for Negishi couplings, critical in constructing complex heterocycles .

- Synthetic Optimization : CuI catalysis improves iodination yields by stabilizing reactive intermediates, addressing the modest yields (22–40%) seen in bromo analogs .

- Commercial Landscape : While some suppliers (e.g., CymitQuimica) list the iodo derivative as discontinued, Chinese suppliers offer it at ~$475/5g (97% purity) .

Biologische Aktivität

Ethyl 2-iodooxazole-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an oxazole derivative characterized by the presence of an iodine atom at the 2-position and a carboxylate group at the 4-position. Its chemical formula is , and its molecular weight is approximately 251.02 g/mol. The presence of the iodine atom is significant as it often enhances biological activity through mechanisms such as increased lipophilicity and potential halogen bond formation.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 40 µg/mL | |

| Pseudomonas aeruginosa | 60 µg/mL |

The compound exhibited a significant reduction in biofilm formation in Staphylococcus aureus, inhibiting up to 79% at a concentration of 250 µg/mL, indicating its potential as an anti-biofilm agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in HeLa cells (cervical cancer) and L929 mouse fibroblasts.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The compound's cytotoxic activity appears to be linked to its ability to induce apoptosis, although further mechanistic studies are required to elucidate the exact pathways involved.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Biofilm Disruption : Its ability to disrupt biofilm formation suggests interference with quorum sensing or biofilm matrix integrity.

Case Studies

A notable study investigated the synthesis and biological evaluation of this compound derivatives, revealing enhanced antimicrobial and anticancer activities compared to non-iodinated analogs. The study concluded that introducing iodine into the oxazole ring significantly improved the efficacy against both microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-iodooxazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via diazotization/iodination of aromatic amines, as modified from Knochel's procedure. Key steps include:

- Use of CuI as a catalyst to accelerate the reaction and improve yields (22% without CuI vs. modest improvements with CuI) .

- Purification via short silica column chromatography for high-purity isolation .

- Gram-scale feasibility despite moderate yields.

Table 1: Synthesis Optimization

| Catalyst | Reaction Time | Yield | Purity |

|---|---|---|---|

| None | Prolonged | 22% | High |

| CuI | Reduced | ~30% | High |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR/IR Spectroscopy : Confirm regiochemistry and functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities, especially iodine positioning .

- Cross-validation with literature data to ensure consistency in melting points and spectral peaks .

Q. What safety protocols are critical when handling this compound?

- Use nitrile gloves and flame-retardant lab coats to prevent skin contact .

- Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- Avoid aqueous drains due to potential environmental toxicity .

Advanced Research Questions

Q. How can computational DFT models predict the reactivity of this compound in cross-coupling reactions?

- Apply Conceptual Density Functional Theory (DFT) to calculate electronic chemical potential (χ) and Fukui functions, identifying nucleophilic/electrophilic sites .

- Compare iodine’s softness (σ) with bromine analogs to rationalize preferential substitution at the 2-position .

Q. What mechanistic insights explain the role of CuI in improving iodination efficiency?

- CuI likely facilitates iodide oxidation to iodine radicals, enhancing electrophilic aromatic substitution .

- Kinetic studies (TLC monitoring) suggest CuI reduces activation energy, accelerating reaction rates .

Q. How can researchers address discrepancies in reported yields or spectral data for this compound?

- Troubleshooting Steps :

Verify reagent purity (e.g., amine starting material degradation).

Optimize diazotization temperature (-10°C to 0°C) to minimize byproducts .

Replicate conditions from Hodgetts et al. ( ) and UC San Diego () to identify procedural variables.

Q. What retrosynthetic strategies are viable for derivatizing this compound?

- Key Disconnections :

- Hydrolysis of the ester to carboxylic acid for amide coupling.

- Suzuki-Miyaura cross-coupling using the iodo group as a handle .

Q. How does crystallographic data inform the electronic environment of the oxazole ring?

- SHELX-refined structures reveal bond length alternation (C2–I vs. C4–O), correlating with resonance stabilization and charge distribution .

- Compare with ethyl 2-bromooxazole-4-carboxylate to assess halogen effects on ring planarity .

Q. Methodological Considerations

Eigenschaften

IUPAC Name |

ethyl 2-iodo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYIDEIMHPHYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.